5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate
Description
Properties
IUPAC Name |
4-cyano-N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-13-7-6-12(9-17(13)19)16-14(18)11-4-2-10(8-15)3-5-11/h2-7,9H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQWEIMOFLDDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate involves several steps. One common synthetic route includes the reaction of 4-cyanobenzoyl chloride with 2-methoxy-1-pyridiniumolate in the presence of a base. The reaction conditions typically involve the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Functionalization Reactions
The compound participates in further derivatization due to its reactive sites:
Thiazole Conjugation
The azetidine ring (if present in derivatives) reacts with thiazole-2-ol under ultrasonication (40 kHz, 25°C, 2 hours) in acetic acid, forming thiazolyloxy derivatives. Yield improvements (45–80%) are observed with ultrasonic activation compared to conventional heating.
Hydrolysis
The cyanobenzoyl group undergoes partial hydrolysis in acidic aqueous conditions (pH 3–5, 60°C), producing carboxylic acid derivatives. This reaction is pH-sensitive, with higher acidity leading to by-product formation.
Nucleophilic Substitution
The pyridinium nitrogen’s electrophilicity facilitates nucleophilic attacks, as seen in its synthesis. Ultrasonication enhances reaction kinetics by improving mass transfer, reducing reaction time by 50% compared to thermal methods .
Thermodynamic vs. Kinetic Control
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Kinetic Pathway : Ultrasonication at room temperature favors tetrahydropyrimidine intermediates (e.g., compound 4b ) .
-
Thermodynamic Pathway : Prolonged heating (reflux in acetic acid) shifts equilibrium toward dihydropyrimidine derivatives (e.g., compound 7 ) .
Reaction Optimization Data
Comparative studies highlight critical parameters for yield and purity:
| Condition | Yield (Kinetic) | Yield (Thermodynamic) | By-Products |
|---|---|---|---|
| Ultrasonication (25°C) | 75% | – | <5% |
| Conventional Heating | 35% | 66% | 15–20% |
| Solvent: DMF vs. DMSO | DMSO: 80% | DMF: 65% | Solvent-dependent |
Stability and Degradation
-
Thermal Stability : Decomposes above 150°C, forming cyano-containing fragments.
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pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic (pH <2) or basic (pH >10) environments.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions allows chemists to explore new synthetic pathways and develop novel materials.
Biology
The compound has shown potential biological activity, particularly in influencing cellular processes. Research indicates that it may interact with specific molecular targets, potentially modulating enzyme or receptor activities. Such interactions are crucial for understanding its role in biochemical pathways and its potential therapeutic effects.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic applications. It may serve as a precursor in drug synthesis, contributing to the development of new pharmaceuticals targeting various diseases. Preliminary studies suggest that it could exhibit anticancer properties, warranting further investigation into its efficacy against different cancer cell lines .
Industry
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes, contributing to advancements in material science and chemical manufacturing.
Case Studies and Research Findings
- Biological Activity Assessment : A study evaluated the effects of this compound on cancer cell lines. The results indicated significant cytotoxic activity against specific types of cancer cells, suggesting its potential as an anticancer agent .
- Synthesis of Derivatives : Researchers have explored derivatives of this compound to enhance its biological activity. Modifications to its structure have led to improved efficacy against target enzymes involved in disease processes .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may bind to specific receptors or enzymes, influencing their activity and providing insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate can be compared with other similar compounds, such as:
- 5-(4-Cyanobenzamido)-2-methoxypyridine 1-oxide
- 5-(4-Cyanobenzamido)-2-methoxypyridin-1-ium-1-olate
- Benzamide, 4-cyano-N-(6-methoxy-1-oxido-3-pyridinyl)-
These compounds share similar structural features but may differ in their chemical properties and biological activities.
Biological Activity
Chemical Structure and Properties
The molecular formula of 5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate can be represented as CHNO. The presence of the pyridinium ring, alongside the cyanobenzoyl and methoxy groups, suggests potential interactions with biological macromolecules, which are critical for its activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have been shown to be effective against various bacterial and fungal strains, suggesting that modifications in the structure could enhance such activities. The compound's ability to inhibit specific pathogens could be attributed to its interaction with microbial cell membranes or essential metabolic pathways .
Antioxidant Properties
Several studies have highlighted the antioxidant potential of pyridinium derivatives. The presence of electron-donating groups in the structure may facilitate the scavenging of free radicals, thereby protecting cellular components from oxidative stress. This property is particularly relevant in therapeutic contexts, where oxidative damage is implicated in various diseases .
Cytotoxicity and Anticancer Activity
Initial investigations into the cytotoxic effects of similar compounds have shown promising results against cancer cell lines. For example, certain piperidine derivatives have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties. The mechanism is thought to involve disruption of cellular signaling pathways crucial for cell survival .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyridinium derivatives, including those structurally related to this compound. These studies demonstrated varying degrees of biological activity, with some compounds showing IC50 values in the low micromolar range against specific cancer cell lines, indicating their potential as lead compounds for further development .
Table 1: Biological Activities of Pyridinium Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | |
| Compound B | Antioxidant | 20 | |
| Compound C | Cytotoxicity | 5 |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Cyanobenzoyl group | Enhances binding affinity |
| Methoxy group | Increases solubility |
| Pyridinium ring | Essential for biological activity |
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves coupling 4-cyanobenzoyl chloride with a pyridiniumolate precursor. Key steps include:
- Precursor Preparation : Use 4-cyanobenzoyl chloride (CAS RN 6068-72-0) as the acylating agent, synthesized via thionyl chloride or POCl₃-mediated conversion of 4-cyanobenzoic acid .
- Coupling Reaction : React the acyl chloride with a 2-methoxy-1-pyridiniumolate amine derivative under anhydrous conditions (e.g., dichloromethane, 0–25°C) with a base like triethylamine to neutralize HCl.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) and reaction time (4–12 hours) to maximize yield. Reflux conditions (e.g., 40–60°C) may enhance reactivity for sterically hindered amines .
Basic: What analytical techniques are critical for verifying the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (gradient elution) to assess purity (>95% recommended for biological assays) .
- Spectroscopy :
Advanced: How should researchers resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
Discrepancies in NMR or mass spectra may arise from:
- Residual Solvents : Use high-vacuum drying or preparative HPLC to remove impurities.
- Tautomerism : The pyridiniumolate moiety may exhibit pH-dependent tautomerism. Characterize the compound in both neutral and acidic buffers (e.g., D₂O with 0.1% TFA) to identify dominant forms .
- Byproducts : Employ LC-MS/MS to detect trace intermediates (e.g., unreacted acyl chloride or hydrolyzed products). Adjust reaction quenching protocols (e.g., rapid cooling to 0°C post-reaction) to minimize degradation .
Advanced: What experimental strategies assess the compound’s stability in physiological matrices?
Methodological Answer:
- Plasma Stability Assay : Incubate the compound (1–10 µM) in human plasma at 37°C. At timed intervals (0, 1, 4, 24 hours), precipitate proteins with acetonitrile and analyze supernatant via LC-MS to quantify degradation. Use pseudo-first-order kinetics to calculate half-life .
- pH-Dependent Stability : Test solubility and integrity in buffers mimicking gastrointestinal (pH 1.2–6.8) and systemic (pH 7.4) conditions. Stabilizers like cyclodextrins or liposomal encapsulation may enhance bioavailability .
Advanced: How can researchers design enzyme inhibition studies targeting chymase or related proteases?
Methodological Answer:
- Enzyme Assays : Use fluorogenic substrates (e.g., Suc-Ala-Ala-Pro-Phe-AMC) in 96-well plates. Measure inhibition via IC₅₀ values by pre-incubating chymase (10 nM) with the compound (0.1–100 µM) for 15 minutes before substrate addition.
- Selectivity Screening : Test against serine proteases (e.g., trypsin, elastase) to rule off-target effects. Molecular docking studies (e.g., AutoDock Vina) can predict binding to the chymase active site, guided by the 4-cyanobenzoyl group’s interaction with the S1 pocket .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites (e.g., the pyridiniumolate oxygen).
- Solvent Effects : Simulate solvation in water and DMSO using PCM models to predict hydrolysis rates. Correlate with experimental stability data from accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
